4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine
Description
4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a bromoethyl group and a cyclopropanesulfonyl group
Properties
IUPAC Name |
4-(2-bromoethyl)-1-cyclopropylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2S/c11-6-3-9-4-7-12(8-5-9)15(13,14)10-1-2-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZMEYENRGSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine typically involves the reaction of piperidine with 2-bromoethanol and cyclopropanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromoethyl group.
Cyclization: The cyclopropanesulfonyl group can participate in cyclization reactions, leading to the formation of cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized piperidine compounds.
Scientific Research Applications
4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)piperidine: Lacks the cyclopropanesulfonyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Cyclopropanesulfonyl)piperidine: Lacks the bromoethyl group, which limits its ability to participate in nucleophilic substitution reactions.
4-(2-Iodoethyl)-1-(cyclopropanesulfonyl)piperidine: Similar structure but with an iodine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine is unique due to the presence of both the bromoethyl and cyclopropanesulfonyl groups
Biological Activity
4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine
- CAS Number : 2005239-79-0
- Molecular Formula : CHBrNOS
The presence of the bromoethyl and cyclopropanesulfonyl groups enhances the compound's lipophilicity and potential reactivity with biological targets.
The biological activity of 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Similar compounds have been shown to participate in various biochemical pathways, including:
- Kinase Inhibition : Compounds with piperidine structures often target kinases involved in cancer progression. The inhibition of these pathways can lead to reduced tumor growth.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative conditions.
Biological Activity Spectrum
Recent studies have highlighted the broad spectrum of biological activities associated with this compound:
- Anticancer Activity : Preliminary data suggest that 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human liver cancer cells (HepG2) .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, likely due to modulation of neurotransmitter systems .
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects, making it relevant for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of piperidine derivatives, including 4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine. The results indicated significant inhibition of cell proliferation in HepG2 cells, with an IC50 value around 11.3 μM . Molecular docking studies revealed interactions with key proteins involved in cancer cell signaling.
Case Study 2: Neuropharmacological Evaluation
In silico analyses were conducted to predict the pharmacological activity of new piperidine derivatives. The results suggested that modifications in the piperidine structure could enhance interactions with receptors involved in neuroprotection, indicating a promising avenue for further research .
Data Table: Biological Activities and IC50 Values
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
